molecular formula C19H15FN4OS B6137568 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one

8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B6137568
M. Wt: 366.4 g/mol
InChI Key: KTBPKSAJRKGYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as FBTA, is a purine derivative that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of c-Met tyrosine kinase, which is involved in various cellular processes, including cell proliferation, migration, and invasion.

Mechanism of Action

8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by binding to the ATP-binding site of c-Met and inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also induces the internalization and degradation of c-Met, leading to the downregulation of its expression and activity.
Biochemical and Physiological Effects:
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to exert potent anti-cancer, anti-inflammatory, and anti-fibrotic effects in various preclinical models. In cancer, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one inhibits tumor growth, invasion, and metastasis, and enhances the efficacy of chemotherapy and radiotherapy. In inflammation, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one suppresses cytokine production and immune cell activation, leading to the attenuation of tissue damage and inflammation. In fibrosis, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one reduces collagen deposition and fibroblast activation, leading to the improvement of organ function and survival.

Advantages and Limitations for Lab Experiments

8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. It also requires careful handling and storage, as it is sensitive to light and air.

Future Directions

There are several future directions for the research and development of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections. Moreover, the combination of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one with other drugs or immunotherapies may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of reliable biomarkers for c-Met activation and 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one response may facilitate the clinical translation of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one and improve patient selection and monitoring.

Synthesis Methods

8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 9-(4-methylphenyl)-6-oxopurin-1(6H)-yl thioacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one in high yield and purity.

Scientific Research Applications

8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer, c-Met is often overexpressed and plays a critical role in tumor growth, invasion, and metastasis. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit c-Met phosphorylation and downstream signaling pathways, leading to the suppression of tumor growth and metastasis in various cancer cell lines and animal models.
In inflammation, c-Met is involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammatory diseases. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit the activation of inflammatory cells and cytokine production, leading to the suppression of inflammation in animal models of arthritis and colitis.
In fibrosis, c-Met is involved in the activation of fibroblasts and the deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit fibroblast activation and collagen production, leading to the attenuation of fibrosis in animal models of liver and lung fibrosis.

properties

IUPAC Name

8-[(3-fluorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-12-5-7-15(8-6-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-3-2-4-14(20)9-13/h2-9,11H,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBPKSAJRKGYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3-fluorobenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one

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